Product packaging for 2-Bromo-4-(p-tolyl)thiazole(Cat. No.:CAS No. 101862-33-3)

2-Bromo-4-(p-tolyl)thiazole

Cat. No.: B1519183
CAS No.: 101862-33-3
M. Wt: 254.15 g/mol
InChI Key: GVZVUOXJUMFTQW-UHFFFAOYSA-N
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Description

Significance of Thiazole-Containing Scaffolds in Medicinal Chemistry and Organic Synthesis

The thiazole (B1198619) nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous FDA-approved drugs. fabad.org.tr Its derivatives are known to exhibit a wide spectrum of pharmacological activities, including antimicrobial, anti-inflammatory, anticancer, and antipsychotic properties. fabad.org.trnih.govsysrevpharm.orgbenthamdirect.com The structural rigidity and unique electronic properties of the thiazole ring allow it to interact with various biological targets, making it a valuable component in the design of new therapeutic agents. bohrium.com In fact, over 18 FDA-approved drugs and more than 70 experimental drugs feature a thiazole scaffold. fabad.org.tr

Beyond its medicinal applications, the thiazole ring is a cornerstone in organic synthesis. numberanalytics.com Its reactivity allows for a diverse range of chemical transformations, enabling the construction of complex molecular architectures. numberanalytics.com The renowned Hantzsch thiazole synthesis, a reaction between α-haloketones and thioamides, remains a prominent method for constructing this heterocyclic system. wikipedia.org

Contextualization of Halogenated Aryl Thiazoles within Heterocyclic Chemistry

Within the broad family of thiazole derivatives, halogenated aryl thiazoles represent a particularly useful subclass. The introduction of a halogen atom, such as bromine, onto the thiazole ring or an attached aryl group, provides a reactive "handle" for further chemical modifications. This feature is of paramount importance in synthetic chemistry, as the halogen can be readily displaced or participate in various cross-coupling reactions, such as the Suzuki, Stille, and Negishi reactions. acs.org This allows for the facile introduction of new functional groups and the construction of more complex molecules. acs.org

The presence of a halogen can also significantly influence the biological activity of the molecule. For instance, halogenated bithiazoles are considered valuable intermediates for the synthesis of compounds with interesting biological and material science properties. acs.org

Overview of Research Trajectories for 2-Bromo-4-(p-tolyl)thiazole and Related Derivatives

The specific compound, this compound, has emerged as a key intermediate in the synthesis of a variety of heterocyclic systems with potential therapeutic applications. Research involving this compound often follows several key trajectories:

Synthesis of Novel Heterocyclic Systems: this compound serves as a starting material for the creation of more complex molecules. For example, it can be reacted with various nucleophiles to displace the bromine atom and form new carbon-nitrogen or carbon-sulfur bonds. One documented synthesis involves the reaction of 2-bromo-1-(p-tolyl)ethanone with thiourea (B124793) to produce 4-(p-tolyl)thiazol-2-amine, a precursor to the title compound. chemicalbook.comsemanticscholar.org

Development of Potential Therapeutic Agents: Many of the derivatives synthesized from this compound are investigated for their biological activity. Studies have explored the potential of these compounds as anticancer, antimicrobial, and anti-inflammatory agents. ekb.egacs.orgresearchgate.net For instance, derivatives have been evaluated for their activity against various cancer cell lines and microbial strains. acs.orgmdpi.com

Exploration of Structure-Activity Relationships (SAR): By systematically modifying the structure of derivatives of this compound and evaluating their biological effects, researchers can identify key structural features responsible for their activity. This information is crucial for the rational design of more potent and selective drug candidates. bohrium.com

The versatility of this compound as a synthetic intermediate continues to drive research into new and innovative applications, solidifying its importance in the field of heterocyclic chemistry.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H8BrNS B1519183 2-Bromo-4-(p-tolyl)thiazole CAS No. 101862-33-3

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-bromo-4-(4-methylphenyl)-1,3-thiazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8BrNS/c1-7-2-4-8(5-3-7)9-6-13-10(11)12-9/h2-6H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GVZVUOXJUMFTQW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=CSC(=N2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8BrNS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

254.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for 2 Bromo 4 P Tolyl Thiazole and Its Key Precursors

Synthesis of Fundamental p-Tolylthiazole Core Structures

The foundational step in producing the target compound is the creation of the 4-(p-tolyl)thiazole ring system. The Hantzsch thiazole (B1198619) synthesis is a classic and highly effective method for this purpose. chemhelpasap.comsynarchive.com

First described in 1887 by Arthur Hantzsch, this synthesis involves the reaction between an α-haloketone and a thioamide to yield a thiazole. synarchive.com This method is known for being straightforward and often results in high yields. chemhelpasap.com

A primary precursor for forming the 4-(p-tolyl)thiazole core is 2-bromo-1-(p-tolyl)ethanone, an α-haloketone. chemicalbook.com In a typical Hantzsch reaction, this compound is condensed with a source of the thioamide functional group. For instance, the reaction with thiourea (B124793) is widely used to produce 2-amino-4-(p-tolyl)thiazole, a key intermediate.

A common procedure involves refluxing 2-bromo-1-(p-tolyl)ethanone with thiourea in ethanol (B145695). chemicalbook.com The reaction proceeds via an initial S-alkylation of the thiourea by the α-bromoketone, followed by an intramolecular cyclization and dehydration to form the aromatic thiazole ring. This specific reaction is highly efficient, often yielding the 2-amino-4-(p-tolyl)thiazole product in nearly quantitative amounts. chemicalbook.com

Reactant 1Reactant 2SolventConditionProductYield
2-Bromo-1-(p-tolyl)ethanoneThiourea95% EthanolReflux (1 hour)2-Amino-4-(p-tolyl)thiazole99% chemicalbook.com

This table outlines the typical Hantzsch synthesis for producing the 2-amino-4-(p-tolyl)thiazole precursor.

The versatility of the Hantzsch synthesis allows for the use of various thioamides and substituted thioureas in place of thiourea itself. chemhelpasap.com This adaptability is crucial for introducing different substituents at the C-2 position of the thiazole ring. By selecting a specific thioamide (R-C(S)NH2), a variety of 2-substituted-4-(p-tolyl)thiazoles can be synthesized directly. This approach bypasses the need for the 2-amino intermediate if a different C-2 substituent is desired from the outset. Microwave-assisted Hantzsch reactions using substituted thioureas have also been shown to be effective, often leading to reduced reaction times and improved yields compared to conventional heating methods. nih.gov

To enhance synthetic efficiency and align with the principles of green chemistry, one-pot and multicomponent reactions have been developed for thiazole synthesis. nih.gov These strategies involve combining three or more reactants in a single reaction vessel to form the final product without isolating intermediates.

For example, a one-pot, three-component synthesis can be employed by reacting an α-bromoketone (like 3-(bromoacetyl)-4-hydroxy-6-methyl-2H-pyran-2-one), thiourea, and a substituted benzaldehyde. nih.gov Such reactions can be catalyzed, for instance, by silica-supported tungstosilisic acid and may be performed under conventional heating or ultrasonic irradiation to improve yields and reduce reaction times. nih.gov These multicomponent approaches offer a streamlined pathway to highly functionalized thiazole derivatives. nih.gov

Hantzsch Thiazole Synthesis and its Adaptations for 4-(p-Tolyl)thiazoles

Direct Bromination Approaches to the Thiazole Ring

Once the 4-(p-tolyl)thiazole core is synthesized, the next step is the introduction of a bromine atom. For 2-bromo-4-(p-tolyl)thiazole, this requires a highly selective reaction.

The C-2 position of the thiazole ring is particularly susceptible to electrophilic substitution, but direct bromination can sometimes lead to a mixture of products or require harsh conditions. A highly effective and regioselective method for introducing a bromine atom at the C-2 position is through a Sandmeyer-type reaction, starting from the readily available 2-amino-4-(p-tolyl)thiazole intermediate. researchgate.netresearchgate.net

This process involves the diazotization of the 2-amino group, followed by a copper(I) bromide-mediated substitution to replace the diazonium group with a bromine atom. The reaction is typically carried out by treating the 2-aminothiazole (B372263) with an alkyl nitrite (B80452) (such as n-butyl nitrite) in the presence of CuBr₂. researchgate.netresearchgate.net This transformation is clean and specifically targets the C-2 position, providing a reliable route to the final this compound product.

Starting MaterialReagentsProduct
2-Amino-4-(p-tolyl)thiazole1. n-Butyl nitrite2. Copper(I) Bromide (CuBr)This compound

This table summarizes the key transformation in the Sandmeyer-type reaction for the C-2 bromination of the thiazole ring, based on analogous reactions. researchgate.netresearchgate.net

Alternative brominating agents like N-bromosuccinimide (NBS) are also used for the regioselective bromination of activated aromatic and heteroaromatic compounds, often providing a milder alternative to elemental bromine. organic-chemistry.org

Regioselective Bromination at the C-2 Position

Diazotization and Halogenation of 2-Amino-4-(p-tolyl)thiazoles (Analogous to 2-Bromo-4-phenylthiazole Synthesis)

A primary and effective method for the synthesis of this compound involves the diazotization of its precursor, 2-amino-4-(p-tolyl)thiazole, followed by a Sandmeyer-type halogenation reaction. This approach is analogous to the well-documented synthesis of 2-bromo-4-phenylthiazole.

The synthesis of the key precursor, 2-amino-4-(p-tolyl)thiazole, is typically achieved through the Hantzsch thiazole synthesis. This involves the condensation of an α-haloketone, specifically 2-bromo-1-(p-tolyl)ethanone, with thiourea. The reaction is generally carried out in a suitable solvent such as ethanol under reflux conditions, leading to high yields of the desired 2-amino-4-(p-tolyl)thiazole.

Once the 2-amino-4-(p-tolyl)thiazole is obtained, it undergoes diazotization. In a procedure analogous to the synthesis of 2-bromo-4-phenylthiazole, the amine is treated with a diazotizing agent, such as n-butyl nitrite, in the presence of a copper(I) bromide (CuBr) source. The reaction is typically performed in a solvent like acetonitrile (B52724) at an elevated temperature. The in situ generated diazonium salt is then readily displaced by the bromide from the copper salt, yielding this compound.

Table 1: Synthesis of 2-Amino-4-(p-tolyl)thiazole

Reactant 1 Reactant 2 Solvent Condition Product Yield
2-bromo-1-(p-tolyl)ethanone Thiourea Ethanol Reflux 2-Amino-4-(p-tolyl)thiazole High

Table 2: Diazotization and Halogenation of 2-Amino-4-(p-tolyl)thiazole (Analogous Reaction)

Starting Material Reagents Solvent Product
2-Amino-4-(p-tolyl)thiazole n-Butyl nitrite, CuBr Acetonitrile This compound
Alternative Brominating Agents and Reaction Conditions

While the Sandmeyer reaction with CuBr is a standard method, other brominating agents and conditions can be employed for the conversion of 2-aminothiazoles to 2-bromothiazoles. Research on the halogenation of 2-amino-1,3-thiazoles has shown that copper(II) bromide (CuBr₂) can also be an effective reagent.

In some instances, the reaction of a 2-aminothiazole with CuBr₂ in the presence of an alkyl nitrite can lead to the formation of the 2-bromothiazole (B21250). The reaction conditions, such as temperature and solvent, play a crucial role in the selectivity and yield of the desired product. It is important to carefully control these parameters to avoid potential side reactions, such as bromination at other positions of the thiazole ring.

N-Bromosuccinimide (NBS) is another widely used brominating agent in organic synthesis. While it is more commonly employed for electrophilic substitution on activated aromatic rings, its application in the context of diazotization-halogenation reactions of aminothiazoles is also plausible under specific conditions, potentially in the presence of a radical initiator or under photochemical conditions, although this is less conventional than the Sandmeyer approach.

Bromination at the C-5 Position of the Thiazole Ring

The regioselective introduction of a bromine atom at the C-5 position of the 4-(p-tolyl)thiazole ring represents an alternative synthetic strategy to access different isomers and further functionalized derivatives.

Substitution Reactions on Activated 4-(p-Tolyl)thiazoles (e.g., N-(5-bromo-4-p-tolyl-thiazol-2-yl)-acetamide Analogues)

The C-5 position of the thiazole ring can be susceptible to electrophilic bromination, particularly when the ring is activated by an electron-donating group at the C-2 position. For instance, converting the 2-amino group of 2-amino-4-(p-tolyl)thiazole into an acetamide (B32628) (N-(4-(p-tolyl)thiazol-2-yl)acetamide) can modulate the reactivity of the thiazole ring.

The acetyl group is an activating group, and its presence can direct electrophilic substitution to the C-5 position. Treatment of N-(4-(p-tolyl)thiazol-2-yl)acetamide with a suitable brominating agent, such as N-bromosuccinimide (NBS) in a solvent like chloroform (B151607) or acetic acid, can lead to the regioselective formation of N-(5-bromo-4-(p-tolyl)thiazol-2-yl)acetamide. The subsequent hydrolysis of the acetamide group can then yield 5-bromo-4-(p-tolyl)thiazol-2-amine, which can be further transformed if desired. The existence and stability of such compounds are supported by crystallographic studies on derivatives like N-(5-bromo-4-(p-tolyl)thiazol-2-yl)-4-chlorobutanamide.

Bromination of Thiazol-2(3H)-imine Derivatives

Thiazol-2(3H)-imines are tautomers of 2-aminothiazoles and can also serve as precursors for brominated derivatives. The reactivity of the thiazole ring in these imine derivatives towards electrophilic bromination can be influenced by the substituents on the exocyclic nitrogen and the C-4 and C-5 positions. While specific studies on the bromination of 4-(p-tolyl)thiazol-2(3H)-imine derivatives are not extensively detailed, the general principles of electrophilic aromatic substitution on heterocyclic systems would apply. The electron-rich nature of the thiazole ring would likely direct bromination to the C-5 position, assuming it is unsubstituted. The choice of brominating agent and reaction conditions would be critical to achieve the desired regioselectivity and avoid side reactions.

Synthesis of Functionalized Derivatives of this compound

The bromine atom in this compound serves as a versatile handle for the introduction of various functional groups through transition metal-catalyzed cross-coupling reactions. These reactions significantly expand the chemical space accessible from this building block.

Suzuki Coupling: The Suzuki-Miyaura coupling is a powerful method for the formation of carbon-carbon bonds. This compound can be coupled with a variety of aryl or heteroaryl boronic acids or their esters in the presence of a palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf)), a base (e.g., Na₂CO₃, K₂CO₃), and a suitable solvent system (e.g., toluene/water, dioxane). This reaction allows for the synthesis of a wide range of 2-aryl-4-(p-tolyl)thiazole derivatives.

Sonogashira Coupling: For the introduction of alkynyl moieties, the Sonogashira coupling is the reaction of choice. This compound can be reacted with terminal alkynes in the presence of a palladium catalyst (e.g., Pd(PPh₃)₂Cl₂), a copper(I) co-catalyst (e.g., CuI), and a base (e.g., triethylamine, diisopropylamine). This reaction provides access to 2-alkynyl-4-(p-tolyl)thiazoles, which are valuable intermediates for further transformations.

Buchwald-Hartwig Amination: The Buchwald-Hartwig amination allows for the formation of carbon-nitrogen bonds. This compound can be coupled with a wide range of primary and secondary amines, including anilines and alkylamines, using a palladium catalyst (e.g., Pd₂(dba)₃) and a suitable phosphine (B1218219) ligand (e.g., Xantphos, BINAP) in the presence of a strong base (e.g., NaOtBu, Cs₂CO₃). This reaction yields various 2-amino-4-(p-tolyl)thiazole derivatives with diverse substituents on the amino group.

Table 3: Cross-Coupling Reactions of this compound

Reaction Type Coupling Partner Catalyst System Product Type
Suzuki Coupling Aryl/Heteroaryl boronic acid Pd catalyst, Base 2-Aryl-4-(p-tolyl)thiazole
Sonogashira Coupling Terminal alkyne Pd catalyst, Cu(I) co-catalyst, Base 2-Alkynyl-4-(p-tolyl)thiazole
Buchwald-Hartwig Amination Primary/Secondary amine Pd catalyst, Phosphine ligand, Base 2-Amino-4-(p-tolyl)thiazole derivatives

Chemical Transformations and Derivatization Strategies of 2 Bromo 4 P Tolyl Thiazole

Reactions Involving the C-2 Bromine Atom

The C-2 position of the thiazole (B1198619) ring is particularly susceptible to chemical modification due to the electron-withdrawing nature of the nitrogen and sulfur heteroatoms, which activates the C-Br bond towards both nucleophilic attack and oxidative addition to transition metal catalysts. This reactivity is central to the derivatization of 2-Bromo-4-(p-tolyl)thiazole.

Nucleophilic Aromatic Substitution Reactions on the Thiazole Ring

Nucleophilic aromatic substitution (SNA) is a fundamental reaction class for the functionalization of heteroaromatic compounds. In the case of 2-bromothiazoles, the C-2 position is generally the most reactive site for nucleophilic attack. This is attributed to the effective stabilization of the negative charge in the Meisenheimer-like intermediate by the adjacent sulfur and nitrogen atoms.

While specific studies detailing the nucleophilic aromatic substitution on this compound are not extensively documented in the reviewed literature, the general reactivity pattern of 2-bromothiazoles suggests that it can react with a variety of nucleophiles. For instance, N-nucleophiles such as primary and secondary amines can displace the bromide to form 2-aminothiazole (B372263) derivatives. Similarly, O-nucleophiles like alkoxides and S-nucleophiles such as thiols are expected to yield the corresponding 2-alkoxy- and 2-thio-substituted thiazoles. The reaction conditions for such transformations typically involve heating the 2-bromothiazole (B21250) with the nucleophile in a suitable solvent, often in the presence of a base to neutralize the generated HBr.

A related synthetic approach involves the reaction of 2-bromo-1-(p-tolyl)ethan-1-one with N-(2-nitrophenyl)thiourea in the presence of potassium carbonate in DMF at reflux to yield N-(2-nitrophenyl)-4-(p-tolyl)thiazol-2-amine, demonstrating the formation of a 2-amino-4-(p-tolyl)thiazole scaffold.

Transition Metal-Catalyzed Cross-Coupling Reactions

Transition metal-catalyzed cross-coupling reactions represent a powerful toolkit for the formation of carbon-carbon and carbon-heteroatom bonds, and this compound is an excellent substrate for these transformations. The C-Br bond readily undergoes oxidative addition to low-valent transition metal complexes, initiating the catalytic cycle.

The Suzuki-Miyaura coupling, which couples an organohalide with an organoboron compound, is a widely used method for the formation of biaryl and vinyl-aryl structures. While specific examples with this compound are not explicitly detailed in the available literature, the successful Suzuki-Miyaura coupling of other heteroaryl bromides with 4-tolylboronic acid suggests that this transformation is feasible. A general procedure for the Suzuki-Miyaura coupling of a heteroaryl bromide with an arylboronic acid is presented in the table below.

Table 1: Representative Conditions for Suzuki-Miyaura Coupling of Heteroaryl Bromides

EntryHeteroaryl BromideCoupling PartnerCatalyst SystemBaseSolventTemp. (°C)Yield (%)
12-BromopyridinePhenylboronic acidPd(PPh₃)₄K₂CO₃Toluene/H₂O100>95
23-Bromothiophene4-Methoxyphenylboronic acidPd(dppf)Cl₂Cs₂CO₃Dioxane9085-95

The Sonogashira coupling reaction enables the formation of a bond between a C(sp²) of an aryl or vinyl halide and a C(sp) of a terminal alkyne. This reaction is invaluable for the synthesis of arylalkynes and conjugated enynes. The general applicability of the Sonogashira coupling to heteroaryl bromides indicates that this compound can be effectively coupled with various terminal alkynes to produce 2-alkynyl-4-(p-tolyl)thiazole derivatives.

Table 2: General Conditions for Sonogashira Coupling of Heteroaryl Bromides

EntryHeteroaryl BromideAlkyneCatalyst SystemBaseSolventTemp. (°C)Yield (%)
12-BromopyridinePhenylacetylenePd(PPh₃)₂Cl₂/CuIEt₃NTHFRT85-95
23-Bromofuran1-HeptynePd(OAc)₂/PPh₃/CuIi-Pr₂NHDMF6075-85

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction between an aryl or heteroaryl halide and an amine, providing a direct route to arylamines. This reaction is known for its broad substrate scope and functional group tolerance. It is anticipated that this compound would readily participate in Buchwald-Hartwig amination reactions with a wide range of primary and secondary amines to afford the corresponding 2-amino-4-(p-tolyl)thiazole derivatives.

Table 3: Typical Conditions for Buchwald-Hartwig Amination of Heteroaryl Bromides

EntryHeteroaryl BromideAmineCatalyst SystemBaseSolventTemp. (°C)Yield (%)
12-BromopyridineMorpholinePd₂(dba)₃/BINAPNaOt-BuToluene100>90
23-BromothiopheneAnilinePd(OAc)₂/XPhosK₃PO₄Dioxane11080-90

In addition to the aforementioned reactions, other powerful cross-coupling methodologies can be employed for the derivatization of this compound.

The Negishi coupling involves the reaction of an organohalide with an organozinc reagent. This reaction is known for its high functional group tolerance and the ability to form C(sp²)-C(sp³), C(sp²)-C(sp²), and C(sp²)-C(sp) bonds.

The Stille coupling utilizes an organotin reagent as the coupling partner for the organohalide. A key advantage of the Stille reaction is the stability of the organostannane reagents to air and moisture.

While specific examples of Negishi and Stille couplings with this compound are not prevalent in the searched literature, the general reactivity of 2-bromothiazoles in these transformations is well-established. For instance, the Stille reaction has been used for the synthesis of 2-hetarylthiazoles from halothiazoles and organostannanes.

Table 4: General Parameters for Negishi and Stille Couplings of Heteroaryl Bromides

Coupling ReactionOrganometallic ReagentCatalystLigandSolvent
NegishiR-ZnXPd(PPh₃)₄ or Ni(dppe)Cl₂-THF, DMF
StilleR-Sn(Alkyl)₃Pd(PPh₃)₄ or Pd₂(dba)₃PPh₃, AsPh₃Toluene, Dioxane

Reductive Elimination and Debromination Processes

The bromine atom at the C2 position of the thiazole ring is a versatile handle for a variety of chemical transformations, including its removal through reductive elimination or debromination. While specific studies on the debromination of this compound are not extensively documented, analogous reactions on other aryl bromides and bromothiazoles provide insight into potential synthetic routes.

Reductive debromination of aryl bromides can be achieved using various catalytic systems. For instance, copper-catalyzed hydrodebromination has been shown to be effective for brominated aromatic compounds. These reactions often employ a reductant such as sodium borohydride (B1222165) in the presence of a copper catalyst. Another approach involves palladium catalysis, which is widely used for dehalogenation reactions. These methods are generally tolerant of various functional groups and can proceed under mild conditions. Light-mediated reductive debromination offers another alternative, often utilizing a photoredox catalyst to facilitate the removal of the bromine atom under gentle conditions.

The following table summarizes potential methods for the debromination of this compound based on analogous reactions reported for other aryl bromides.

Reagent/Catalyst SystemReaction TypePotential Product
Copper-based catalyst / NaBH4Catalytic Hydrodebromination4-(p-tolyl)thiazole
Palladium catalyst / H2 or other hydrogen sourceCatalytic Hydrogenolysis4-(p-tolyl)thiazole
Photoredox catalyst / H-donorLight-mediated Debromination4-(p-tolyl)thiazole

Reactions at the p-Tolyl Moiety

The p-tolyl group of this compound offers additional sites for functionalization, namely the methyl group and the phenyl ring.

Functionalization of the Methyl Group (e.g., oxidation, benzylic halogenation)

The methyl group of the p-tolyl moiety is susceptible to oxidation and benzylic halogenation, providing pathways to introduce further functionality.

Oxidation: The oxidation of the benzylic methyl group can lead to the formation of an aldehyde, a carboxylic acid, or an alcohol, depending on the oxidizing agent and reaction conditions. For instance, the oxidation of a tolyl group to a carboxylic acid is a common transformation in organic synthesis. While specific conditions for the oxidation of the methyl group in this compound have not been reported, general methods for the oxidation of tolyl groups on heterocyclic systems can be applied.

Benzylic Halogenation: The methyl group can undergo free-radical halogenation, typically with N-bromosuccinimide (NBS) in the presence of a radical initiator such as benzoyl peroxide or AIBN. This reaction would yield the corresponding bromomethyl derivative, which is a valuable intermediate for further nucleophilic substitution reactions. This approach has been successfully applied to similar tolyl-substituted heterocyclic compounds. mychemblog.com

The table below outlines potential functionalization reactions of the methyl group.

Reaction TypeReagentsPotential Product
OxidationStrong oxidizing agent (e.g., KMnO4)4-(2-bromo-1,3-thiazol-4-yl)benzoic acid
Benzylic BrominationN-Bromosuccinimide (NBS), radical initiator2-bromo-4-(4-(bromomethyl)phenyl)thiazole

Electrophilic Aromatic Substitution on the Phenyl Ring

The phenyl ring of the p-tolyl group can undergo electrophilic aromatic substitution. The existing methyl group is an activating, ortho-, para-directing group, while the thiazole ring's electronic effect will also influence the position of substitution. The electron-withdrawing nature of the thiazole ring might slightly deactivate the phenyl ring towards electrophilic attack. However, the activating effect of the methyl group is expected to direct incoming electrophiles primarily to the positions ortho to the methyl group (and meta to the thiazole ring).

Common electrophilic aromatic substitution reactions include nitration, halogenation, sulfonation, and Friedel-Crafts alkylation and acylation. For example, nitration with a mixture of nitric acid and sulfuric acid would be expected to yield the corresponding nitro derivative.

The following table summarizes potential electrophilic aromatic substitution reactions on the p-tolyl moiety.

Reaction TypeReagentsExpected Major Product(s)
NitrationHNO3, H2SO42-bromo-4-(4-methyl-3-nitrophenyl)thiazole
BrominationBr2, FeBr32-bromo-4-(3-bromo-4-methylphenyl)thiazole
SulfonationFuming H2SO42-(2-bromo-1,3-thiazol-4-yl)-5-methylbenzenesulfonic acid
Friedel-Crafts AcylationAcyl chloride, AlCl31-(2-(2-bromo-1,3-thiazol-4-yl)-5-methylphenyl)ethan-1-one

Derivatization of the Thiazole Ring System

The thiazole ring itself can be derivatized, although its aromatic nature makes it less reactive than some other heterocyclic systems.

Modifications Involving Heteroatoms (N, S)

The nitrogen atom of the thiazole ring possesses a lone pair of electrons and can act as a nucleophile. Alkylation of the thiazole nitrogen with alkyl halides leads to the formation of quaternary thiazolium salts. wikipedia.orgpharmaguideline.com These salts are important in various chemical reactions and have been investigated for their biological activities. The sulfur atom is generally less reactive towards electrophiles due to its involvement in the aromatic system.

Reaction TypeReagentsProduct
N-AlkylationAlkyl halide (e.g., CH3I)2-bromo-3-alkyl-4-(p-tolyl)thiazolium salt

Ring Expansion and Contraction Reactions

Ring expansion and contraction reactions of the thiazole ring are less common but can be achieved under specific conditions. For instance, some thiazole derivatives can undergo ring-opening followed by recyclization to form different heterocyclic systems. One reported example involves a nucleophile-induced ring contraction of a complex fused thiazine (B8601807) system to a thiazole derivative, suggesting that under certain conditions, the thiazole ring can be formed from a larger ring system. nih.gov However, general and straightforward methods for the expansion or contraction of a simple 2-bromo-4-arylthiazole ring are not well-established. Such transformations would likely require multi-step synthetic sequences involving ring-opening and subsequent intramolecular cyclization.

Advanced Spectroscopic Characterization and Computational Structural Analysis of 2 Bromo 4 P Tolyl Thiazole

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical tool for elucidating the molecular structure of organic compounds. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment of protons and carbons within a molecule.

Proton Nuclear Magnetic Resonance (¹H NMR) for Proton Environments and Coupling Analysis

While specific ¹H NMR spectral data for 2-Bromo-4-(p-tolyl)thiazole is not extensively detailed in the available literature, the expected proton environments can be predicted based on the molecular structure. The spectrum would feature signals corresponding to the protons of the p-tolyl group and the thiazole (B1198619) ring. The aromatic protons of the p-tolyl group would likely appear as two distinct doublets in the aromatic region (typically δ 7.0-8.0 ppm), a characteristic AA'BB' system, due to their coupling with adjacent protons. The methyl protons of the tolyl group would present as a singlet further upfield, generally around δ 2.3-2.5 ppm. The lone proton on the thiazole ring (at the C5 position) would also appear as a singlet in the aromatic region, with its chemical shift influenced by the electron-withdrawing effects of the adjacent sulfur and nitrogen atoms, as well as the bromine atom at the C2 position.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) for Carbon Skeleton Elucidation

The ¹³C NMR spectrum provides a map of the carbon framework of a molecule. For this compound, distinct signals are expected for each unique carbon atom. The carbon atom attached to the bromine (C2) in the thiazole ring is expected to be significantly deshielded. The other carbons of the thiazole ring (C4 and C5) and the carbons of the p-tolyl group, including the methyl carbon, would also exhibit characteristic chemical shifts.

Carbon AtomPredicted Chemical Shift (ppm)
Thiazole C2~140-150
Thiazole C4~150-160
Thiazole C5~110-120
p-tolyl C1' (ipso)~130-140
p-tolyl C2'/C6'~129-130
p-tolyl C3'/C5'~125-126
p-tolyl C4'~138-140
p-tolyl CH₃~21

Note: The predicted chemical shifts are based on typical values for similar chemical environments and may vary.

Advanced Two-Dimensional NMR Techniques (e.g., COSY, HMQC, HMBC, NOESY)

To unambiguously assign the proton and carbon signals and to determine the connectivity within the molecule, two-dimensional NMR techniques are indispensable.

COSY (Correlation Spectroscopy): This experiment would reveal the coupling relationships between protons, for instance, confirming the connectivity of the aromatic protons on the p-tolyl ring.

HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence): These techniques would establish the direct one-bond correlations between protons and the carbon atoms they are attached to. This would be crucial for assigning the carbons of the p-tolyl group.

HMBC (Heteronuclear Multiple Bond Correlation): This experiment provides information about longer-range (2-3 bond) correlations between protons and carbons. For example, it could show correlations between the thiazole C5-H proton and the carbons of the thiazole and p-tolyl rings, helping to piece together the molecular puzzle.

NOESY (Nuclear Overhauser Effect Spectroscopy): This technique reveals through-space interactions between protons, which can be useful in determining the spatial arrangement of the different parts of the molecule.

Infrared (IR) Spectroscopy for Vibrational Modes and Functional Group Identification

Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, which corresponds to its vibrational transitions. The resulting spectrum provides a fingerprint of the functional groups present. For this compound, characteristic absorption bands would be expected for the C-H stretching of the aromatic and methyl groups, C=C and C=N stretching vibrations of the thiazole and phenyl rings, and the C-Br stretching vibration.

Vibrational ModeExpected Wavenumber (cm⁻¹)
Aromatic C-H Stretch3100-3000
Methyl C-H Stretch2980-2850
C=C and C=N Ring Stretching1600-1450
C-H Bending1450-1370
C-Br Stretch600-500

Mass Spectrometry (MS) for Molecular Ion Information and Fragmentation Pathways

Mass spectrometry (MS) is a technique that measures the mass-to-charge ratio of ions. It provides information about the molecular weight of a compound and can offer clues about its structure through the analysis of fragmentation patterns. The mass spectrum of this compound would show a molecular ion peak (M⁺) corresponding to its molecular weight. Due to the presence of bromine, a characteristic isotopic pattern for the molecular ion would be observed, with two peaks of nearly equal intensity separated by two mass units (for the ⁷⁹Br and ⁸¹Br isotopes).

Common fragmentation pathways could involve the loss of the bromine atom, cleavage of the thiazole ring, or fragmentation of the p-tolyl group. Analysis of these fragment ions can help to confirm the proposed structure.

Computational Chemistry and Molecular Modeling

Computational chemistry and molecular modeling serve as powerful tools to complement experimental data, offering deep insights into the structural, electronic, and dynamic properties of this compound. These theoretical approaches allow for a detailed exploration of the molecule's behavior at an atomic level, which is often challenging to probe experimentally.

Density Functional Theory (DFT) is a robust quantum mechanical method used to investigate the electronic structure of molecules. For this compound, DFT calculations are instrumental in understanding its reactivity, stability, and spectroscopic properties. A common approach involves geometry optimization using a functional, such as B3LYP, with a basis set like 6-311G(d,p), which has been shown to provide a good balance between accuracy and computational cost for organic molecules. readthedocs.iomaterialsciencejournal.org

The electronic properties of the molecule are often described by the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO represents the ability to donate an electron, while the LUMO signifies the ability to accept an electron. The energy gap between HOMO and LUMO (ΔE) is a crucial parameter for determining the molecule's chemical reactivity and kinetic stability. A smaller energy gap suggests higher reactivity. kbhgroup.in

DFT calculations can also predict various spectroscopic parameters. For instance, theoretical vibrational frequencies can be calculated and compared with experimental infrared (IR) and Raman spectra to aid in the assignment of vibrational modes. Similarly, Nuclear Magnetic Resonance (NMR) chemical shifts can be computed to assist in the interpretation of experimental NMR data. Time-dependent DFT (TD-DFT) can be employed to predict electronic absorption spectra, providing insights into the molecule's behavior upon UV-Vis irradiation. researchgate.net

Table 1: Predicted Electronic Properties of this compound using DFT (B3LYP/6-311G(d,p))

Parameter Value (eV)
HOMO Energy -6.58
LUMO Energy -1.95
Energy Gap (ΔE) 4.63
Ionization Potential 6.58
Electron Affinity 1.95
Electronegativity (χ) 4.265
Chemical Hardness (η) 2.315
Global Electrophilicity Index (ω) 3.92

Note: These values are representative and derived from typical DFT calculations on similar aromatic heterocyclic compounds.

The conformational flexibility of this compound is primarily dictated by the rotation around the single bond connecting the thiazole and the p-tolyl rings. Conformational analysis aims to identify the most stable arrangement of the atoms in space, known as the ground-state conformation, and to determine the energy barriers for rotation between different conformations. mdpi.com

A potential energy surface (PES) scan is a computational technique used to explore the conformational space of a molecule. uni-muenchen.de For this compound, a relaxed PES scan can be performed by systematically rotating the dihedral angle between the thiazole and p-tolyl rings while optimizing all other geometrical parameters at each step. q-chem.com This process generates an energy profile that reveals the low-energy conformations (minima on the PES) and the transition states (saddle points on the PES) that separate them.

Studies on structurally related 2-arylthiazoles suggest that the molecule is likely to have a non-planar ground-state conformation, with a certain twist angle between the two rings to minimize steric hindrance. nih.gov The planarity of the molecule is a balance between the stabilizing effect of π-conjugation, which favors a planar arrangement, and the destabilizing steric repulsion between the ortho-hydrogens of the p-tolyl ring and the atoms of the thiazole ring.

Table 2: Relative Energy as a Function of the Thiazole-p-tolyl Dihedral Angle for this compound

Dihedral Angle (°) Relative Energy (kcal/mol)
0 1.5
30 0.2
60 0.0
90 0.8
120 2.5
150 3.8
180 4.5

Note: This data is illustrative of a typical potential energy surface scan for a biaryl system and indicates a non-planar minimum energy conformation.

Molecular Dynamics (MD) simulations provide a means to study the dynamic behavior of this compound in a simulated environment, such as in a solvent, over a period of time. nih.gov This computational method solves Newton's equations of motion for a system of atoms and molecules, allowing for the observation of molecular motion and conformational changes in real-time. nih.gov

A typical MD simulation for this compound would involve placing the molecule in a box of solvent molecules (e.g., water or an organic solvent) and applying a force field to describe the interactions between all atoms. researchgate.net The system is then equilibrated at a specific temperature and pressure, after which a production run is performed to collect data on the molecule's trajectory.

Table 3: Common Parameters in a Molecular Dynamics Simulation of this compound

Parameter Typical Value/Setting
Force Field AMBER, CHARMM, or GROMOS
Solvent TIP3P Water or an appropriate organic solvent
System Size ~5000 atoms (solute + solvent)
Temperature 298 K (25 °C)
Pressure 1 atm
Simulation Time 100 ns
Time Step 2 fs
Ensemble NPT (isothermal-isobaric)

Note: These parameters are representative of a standard setup for an all-atom molecular dynamics simulation of a small organic molecule in solution.

Table 4: List of Compounds Mentioned

Compound Name

Pharmacological Efficacy and Biomedical Applications of 2 Bromo 4 P Tolyl Thiazole Derivatives

Antimicrobial Activities

Derivatives of 2-Bromo-4-(p-tolyl)thiazole have been investigated for their ability to combat a variety of pathogenic microorganisms, including bacteria, fungi, and parasites. These studies have revealed that specific structural modifications to the parent molecule can lead to potent antimicrobial agents with selective activity.

Antibacterial Spectrum and Minimum Inhibitory Concentrations (MIC)

While broad-spectrum antibacterial activity is a hallmark of many thiazole (B1198619) derivatives, specific data on derivatives synthesized directly from this compound remains an area of active investigation. Research into structurally similar compounds, such as 2,4-disubstituted thiazoles, has shown promising results. For instance, certain derivatives bearing a nitro group at the para position of a phenyl ring have demonstrated significant activity against various bacterial strains, attributed to the formation of strong hydrogen bonds with amino acid residues in bacterial enzymes.

Further research is necessary to elucidate the specific antibacterial spectrum and determine the Minimum Inhibitory Concentrations (MIC) for a wider range of derivatives originating from this compound. Such studies would involve screening against a panel of Gram-positive and Gram-negative bacteria to identify the most potent and selective antibacterial agents within this chemical class.

Antifungal Efficacy Against Clinically Relevant Strains

The antifungal potential of thiazole derivatives is well-documented, with some compounds exhibiting efficacy comparable to established antifungal drugs. In the context of this compound derivatives, a notable example is (E)-2-(2-(Cyclopropylmethylene)hydrazinyl)-4-p-tolylthiazole. This compound, synthesized from a precursor to this compound, has demonstrated very high activity against various Candida species, including clinical isolates. nih.gov The activity of this and related compounds is often superior to that of the control drug, nystatin. nih.gov

The mechanism of antifungal action for some thiazole derivatives is believed to involve the inhibition of fungal lanosterol (B1674476) C14α-demethylase, a key enzyme in ergosterol (B1671047) biosynthesis. Molecular docking studies have supported this hypothesis, showing a strong binding affinity of these compounds for the active site of the enzyme. The presence of a hydrazone bridge and additional aromatic rings in certain derivatives appears to enhance their antifungal potency.

Table 1: Antifungal Activity of a this compound-related Derivative

CompoundFungal StrainMIC (µg/mL)
(E)-2-(2-(Cyclopropylmethylene)hydrazinyl)-4-p-tolylthiazoleCandida spp. (ATCC)0.015–7.81
(E)-2-(2-(Cyclopropylmethylene)hydrazinyl)-4-p-tolylthiazoleCandida spp. (Clinical Isolates)0.015–7.81
Nystatin (Control)Candida spp.-

MIC values represent a range observed against various strains.

Antiparasitic Effects, Including Antigiardial Activity

A significant breakthrough in the therapeutic application of this compound derivatives has been in the realm of antiparasitic agents. Specifically, N-(5-bromo-4-p-tolyl-thiazol-2-yl)-acetamide (ATZ-1), a direct derivative, has shown a noteworthy antigiardial effect. researchgate.net Further studies on a series of 50 related derivatives revealed that the N-(5-bromo-4-aryl-thiazol-2-yl)-acetamide scaffold possesses high bioactivity against Giardia intestinalis. researchgate.net

Notably, compounds within this series have demonstrated greater potency than the standard drug metronidazole, with some exhibiting very low IC50 values. researchgate.net Importantly, cytotoxicity and acute toxicity tests have indicated low toxicity and high selectivity for the most active compounds, suggesting a favorable therapeutic window. researchgate.net

Table 2: Antigiardial Activity of 2-Amino-4-arylthiazole Derivatives

CompoundR-group on 4-arylIC50 (µM) against G. intestinalisSelectivity Index (SI)
6e Not specified in source0.39139
6b Not specified in source0.8752.3
Metronidazole (Control) -> 0.87-

Anticancer and Cytotoxic Potentials

The thiazole scaffold is a recurring motif in a multitude of anticancer agents, and derivatives of this compound are being explored for their potential in this therapeutic area. Research has focused on their ability to inhibit the proliferation of various human cancer cell lines and to induce programmed cell death, or apoptosis.

In Vitro Screening Against Human Cancer Cell Lines (e.g., HCT-116, HT-29, HepG2, MCF-7, A549)

While a substantial body of research exists on the anticancer properties of the broader thiazole class, specific data for derivatives of this compound is still emerging. Studies on closely related 2,4-disubstituted thiazoles have shown that these compounds can exhibit good cytotoxicity against various cancer cell lines. The nature and position of substituents on the thiazole and phenyl rings play a crucial role in determining the potency and selectivity of these compounds.

For instance, carbazole-based 2,4-disubstituted thiazoles have been tested against A549 (lung), MCF-7 (breast), and HT-29 (colon) cancer cell lines, with some compounds demonstrating significant cytotoxic effects. researchgate.net However, direct screening data for derivatives synthesized from this compound against a comprehensive panel of cancer cell lines, including HCT-116, HT-29, HepG2, MCF-7, and A549, is needed to fully assess their potential in this area.

Investigation of Apoptosis Induction and Cell Cycle Modulation

A key mechanism by which many anticancer drugs exert their effect is through the induction of apoptosis and interference with the cell cycle of cancerous cells. While specific studies on apoptosis induction by derivatives of this compound are limited, research on analogous thiazole compounds provides valuable insights.

For example, certain novel thiazole derivatives have been shown to induce apoptosis in cancer cells, as evidenced by assays that measure markers of programmed cell death. mdpi.com Furthermore, some of these compounds have been observed to cause cell cycle arrest at different phases, thereby inhibiting the uncontrolled proliferation of cancer cells. mdpi.com The investigation of these mechanistic aspects for derivatives of this compound will be critical in advancing their development as potential anticancer agents.

Other Biological Activities

Beyond their primary applications, derivatives of the this compound scaffold have been explored for a multitude of other biological effects. Researchers have modified the core structure to develop compounds with significant potential in treating inflammation, tuberculosis, convulsions, diabetes, and various viral infections.

Anti-inflammatory Properties

Thiazole derivatives have demonstrated considerable anti-inflammatory activity in various experimental models. The anti-inflammatory effects are often evaluated through methods like the carrageenan-induced rat paw edema test, which measures the reduction in swelling, and in vitro assays that assess the inhibition of inflammatory mediators. researchgate.netwisdomlib.orgwjpmr.com

One study on substituted phenyl thiazole derivatives found that a nitro-substituted compound, in particular, exhibited superior anti-inflammatory effects compared to the standard drug nimesulide (B1678887) in both carrageenan and formalin-induced edema tests. wjpmr.com Another research effort synthesized a series of 2,4-disubstituted thiazole derivatives and evaluated their ability to inhibit albumin denaturation, an in vitro marker of inflammation. The results highlighted that compounds featuring methyl and nitro groups on the 4-phenyl ring showed potent activity, in some cases exceeding that of the standard drug, diclofenac (B195802) sodium.

Hybrid molecules incorporating the thiazole ring have also shown promise. Thiazole-thiazolidinone hybrids, for instance, have been assessed for their ability to reduce paw edema. Specific derivatives demonstrated significant inhibition, with one compound containing a 4-fluorophenyl group achieving 85.33% inhibition after 4 hours in a carrageenan-induced paw edema model. researchgate.net Furthermore, certain 2-aminothiazole (B372263) derivatives have been shown to be effective inhibitors of inducible nitric oxide synthase (iNOS), an enzyme implicated in inflammatory processes. nih.gov

Table 1: Anti-inflammatory Activity of Selected Thiazole Derivatives

Compound Test Model Activity / Result Reference
Nitro-substituted phenyl thiazole Carrageenan-induced rat paw edema Better activity than standard Nimesulide wjpmr.com
3c (a nitro derivative) Carrageenan-induced rat paw edema 44% inhibition wisdomlib.org
3-(4-fluorophenyl)-2-(4-methyl-2-phenylthiazol-5-yl)thiazolidin-4-one Carrageenan-induced rat paw edema 85.33% inhibition after 4h researchgate.net
2-(2-benzyl-4-methylthiazol-5-yl)-3-(p-tolyl)thiazolidin-4-one Carrageenan-induced rat paw edema 81.32% inhibition after 4h researchgate.net
5a (5-(1-methyl)ethyl-4-methylthiazol-2-ylamine) iNOS Inhibition Selective inhibition of iNOS over nNOS nih.gov

Antitubercular Activity

The emergence of multidrug-resistant strains of Mycobacterium tuberculosis has necessitated the search for new therapeutic agents. The thiazole nucleus has been identified as a promising scaffold for the development of novel antitubercular drugs. mdpi.com

A significant body of research has focused on 2-aminothiazole derivatives. One study identified methyl 2-amino-5-benzylthiazole-4-carboxylate as a potent inhibitor of M. tuberculosis H37Rv, with a minimum inhibitory concentration (MIC) of 0.06 µg/mL. nih.gov Another extensive study on 2-aminothiazoles revealed that N-(3-Chlorobenzoyl)-4-(2-pyridinyl)-1,3-thiazol-2-amine was a highly promising analog with an MIC of 0.024 µM. nih.gov

Hybrid molecules have also been synthesized and tested. Thiazole–chalcone hybrids, for example, have shown potent activity. A compound featuring a 2,4-difluorophenyl group exhibited an MIC of 2.43 µM, which was significantly more potent than the standard drug pyrazinamide (B1679903) (MIC = 25.34 µM). mdpi.com Similarly, a hybrid of imidazo[2,1-b] nih.govresearchgate.netmdpi.comthiadiazole and thiazole, specifically 1-((6-(4-chlorophenyl)-2-(trifluoromethyl)imidazo[2,1-b] nih.govresearchgate.netmdpi.comthiadiazol-5-yl)methylene)-2-(4-p-tolylthiazol-2-yl)hydrazine, was found to be the most active in its series, with an MIC of 6.03 µM, outperforming standard drugs like ethambutol (B1671381) and ciprofloxacin. researchgate.net

Table 2: Antitubercular Activity of Selected Thiazole Derivatives against M. tuberculosis H37Rv

Compound MIC (µM) Reference
N-(3-Chlorobenzoyl)-4-(2-pyridinyl)-1,3-thiazol-2-amine 0.024 nih.gov
Methyl 2-amino-5-benzylthiazole-4-carboxylate 0.240 nih.gov
Thiazole-Chalcone Hybrid (with 2,4-difluorophenyl) 2.43 mdpi.com
Thiazole-Chalcone Hybrid (with 2,4-dichlorophenyl) 4.41 mdpi.com
Imidazo-thiadiazole-thiazole Hybrid (5s) 6.03 researchgate.net
Pyrazinamide (Standard) 25.34 mdpi.com

Anticonvulsant and Central Nervous System (CNS) Activity

Derivatives of thiazole and related thiazolidinones have been investigated for their potential to treat epilepsy and other CNS disorders. biointerfaceresearch.com Anticonvulsant activity is typically screened using the maximal electroshock (MES) and subcutaneous pentylenetetrazole (scPTZ) seizure models in rodents.

Research has shown that thiazole-bearing 4-thiazolidinones are a promising class of anticonvulsants. mdpi.com In one study, a series of thiazolidinone-substituted thiazoles were synthesized and evaluated. The compound 2-(4-Nitrophenyl)-3-(4-((4-phenylthiazol-2-ylimino)methyl)phenyl) thiazolidin-4-one (PTT6) was identified as the most active derivative in the series. biointerfaceresearch.com Another study identified 5-[(Z)-(4-nitrobenzylidene)]-2-(thiazol-2-ylimino)-4-thiazolidinone as a lead compound with significant anticonvulsant properties. zsmu.edu.ua

Furthermore, hybrid structures combining the thiazole core with other heterocyclic systems, such as 1,2,4-triazoles, have been explored. These compounds are designed to interact with CNS targets to suppress seizure activity. nih.gov Some 4,5-disubstituted-1,2,4-triazole-3-thione derivatives have shown potent, long-lasting anticonvulsant effects in the 6 Hz model of pharmacoresistant epilepsy, demonstrating activity 2-3 times more potent than valproic acid. nih.gov

Table 3: Anticonvulsant Activity of Selected Thiazole Derivatives

Compound Test Model Activity / Result Reference
PTT6 MES & scPTZ Most active derivative in the series biointerfaceresearch.com
5-[(Z)-(4-nitrobenzylidene)]-2-(thiazol-2-ylimino)-4-thiazolidinone MES & scPTZ Identified as a promising lead compound zsmu.edu.ua
5Z-(3-nitrobenzylidene)-2-(thiazol-2-ylimino)-thiazolidin-4-one MES & scPTZ Showed excellent anticonvulsant activity mdpi.com
TP-427 (a 1,2,4-triazole-3-thione derivative) 6 Hz psychomotor seizure test ED₅₀ = 40.9 mg/kg (more potent than valproic acid) nih.gov

Antidiabetic Potential

The thiazole scaffold is a key component of the thiazolidinedione class of drugs (e.g., pioglitazone, rosiglitazone), which are known to improve insulin (B600854) sensitivity. Beyond this class, other thiazole derivatives are being investigated as potential treatments for diabetes, primarily by targeting key enzymes involved in carbohydrate metabolism, such as α-glucosidase and α-amylase. nih.gov Inhibition of these enzymes can delay carbohydrate digestion and lower postprandial blood glucose levels. acs.org

Several studies have identified novel thiazole derivatives with potent α-glucosidase inhibitory activity. For instance, certain 1,2-benzothiazine-N-arylacetamides have demonstrated IC₅₀ values significantly lower than that of the standard drug, acarbose. mdpi.com Other research has focused on developing inhibitors for vascular adhesion protein-1 (VAP-1), an enzyme linked to diabetic complications like macular edema. One thiazole derivative containing a guanidine (B92328) group was found to be a potent human VAP-1 inhibitor with an IC₅₀ of 230 nM. nih.gov

Table 4: Antidiabetic Activity of Selected Thiazole and Related Derivatives

Compound Target Enzyme IC₅₀ (µM) Reference
Compound 10 (Guanidine-thiazole derivative) Human VAP-1 0.230 nih.gov
Compound 12a (1,2-benzothiazine derivative) α-glucosidase 18.25 mdpi.com
Compound 4h (Dihydroquinazolinone derivative) α-glucosidase Strongest enzyme inhibitory potential in its series acs.org
Acarbose (Standard) α-glucosidase 58.8 mdpi.com

Antiviral Activity

The thiazole ring is a versatile scaffold that has been incorporated into numerous compounds exhibiting a broad spectrum of antiviral activities. researchgate.net Reviews of patent literature and scientific articles reveal that thiazole derivatives have been reported to inhibit a wide array of viruses, including human immunodeficiency viruses (HIV), influenza viruses, coronaviruses, hepatitis B and C (HBV and HCV), herpes viruses, and chikungunya virus. nih.govnih.gov

The mechanism of action varies depending on the specific derivative and the target virus. These compounds can interfere with different stages of the viral life cycle, such as entry, replication, or assembly. The adaptability of the thiazole core allows for the design of molecules that can serve as lead structures for developing new, potent, and selective antiviral agents. nih.gov This is particularly crucial given the continuous emergence of drug-resistant viral strains, which underscores the need for novel therapeutics. ijpsr.com

Structure-Activity Relationship (SAR) Studies for Lead Optimization

Structure-activity relationship (SAR) studies are fundamental to medicinal chemistry, providing critical insights into how the chemical structure of a molecule influences its biological activity. For thiazole derivatives, SAR studies have been instrumental in optimizing lead compounds for various therapeutic targets.

Key findings from SAR studies on thiazole derivatives include:

Antitubercular Activity: For 2-aminothiazole derivatives, the central thiazole ring and a 2-pyridyl group at the C-4 position are often crucial and intolerant to modification. In contrast, the N-2 position of the amino group is highly flexible, and introducing substituted benzoyl groups at this position has been shown to dramatically improve antitubercular potency, in some cases by over 100-fold. nih.gov

Anti-inflammatory Activity: In studies of 2-aminothiazole derivatives as iNOS inhibitors, it was found that introducing appropriately-sized substituents at the C-4 and C-5 positions of the thiazole ring enhances both inhibitory activity and selectivity for iNOS over other isoforms. However, bulky or highly hydrophilic substituents at any position tend to decrease or eliminate activity. nih.gov

Antimicrobial Activity: For thiazoles combined with other heterocycles, specific substitutions are key. For instance, in one series, a p-bromophenyl group at the C-4 position of the thiazole ring was found to increase both antifungal and antitubercular activities. mdpi.com

These studies underscore the importance of systematic modifications to the thiazole scaffold. By analyzing how changes to substituents on the thiazole ring affect biological endpoints, researchers can rationally design more potent, selective, and drug-like candidates for a wide range of diseases.

Molecular Docking and Ligand-Target Interaction Analysis

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is instrumental in drug discovery for predicting the binding mode and affinity of a ligand to a target protein. In the context of this compound and its derivatives, molecular docking studies have been employed to elucidate their potential as inhibitors of various enzymes, including those implicated in cancer.

Research into 4-substituted-2-p-tolylthiazole derivatives has provided valuable insights into their potential as anticancer agents through molecular docking simulations. These studies have primarily focused on their interactions with the active sites of c-Src and erbB tyrosine kinases, which are crucial targets in cancer therapy.

One such study investigated a series of 4-substituted-2-p-tolylthiazole derivatives and evaluated their binding affinities and interaction patterns with these kinases. The findings from these computational analyses help to rationalize the observed biological activities and guide the design of more potent inhibitors.

The core structure of 2-p-tolylthiazole serves as a scaffold, and modifications at the 4-position have been shown to significantly influence the binding affinity and selectivity for the target kinases. The docking results revealed that these compounds typically occupy the ATP-binding pocket of the kinases. The interactions are characterized by a combination of hydrogen bonds, hydrophobic interactions, and sometimes halogen bonds, contributing to the stability of the ligand-protein complex.

For instance, the p-tolyl group often engages in hydrophobic interactions within a specific pocket of the enzyme's active site. The thiazole ring itself can participate in various non-covalent interactions. While specific data for the 2-bromo derivative is not extensively detailed in the available literature, the docking studies on analogous compounds with different substituents at the 4-position provide a predictive framework for its potential interactions.

The following table summarizes the binding free energies of some 4-substituted-2-p-tolylthiazole derivatives when docked into the active sites of c-Src and erbB tyrosine kinases, as reported in a key study.

Compound4-Substituentc-Src Binding Free Energy (kcal/mol)erbB Binding Free Energy (kcal/mol)
3 -CHO-8.75-9.56
4 -CH=NOH-9.89-10.18
5 -CH=N-NH-C(=S)NH2-9.12-9.87
6 -CH=N-NH-C(=O)CH3-9.45-9.99
7 -CH=N-NH-Ph-9.78-10.05

These values indicate a strong theoretical binding affinity of these derivatives to both kinases, with compound 4 showing the highest potency in the docking simulations against erbB. The interactions for this compound were noted to include hydrogen bonding between its hydroxyl moiety and key amino acid residues in the active site of the kinase. While the bromo-substituent at the 2-position of the thiazole ring was not part of this specific study, its electron-withdrawing nature and potential for halogen bonding could further influence the binding interactions.

Future Research Directions and Therapeutic Potential of 2 Bromo 4 P Tolyl Thiazole

Development of Greener and More Efficient Synthetic Pathways

The advancement of 2-Bromo-4-(p-tolyl)thiazole from a laboratory curiosity to a readily accessible building block for therapeutic and material science applications hinges on the development of sustainable and efficient synthetic methodologies. Current synthetic routes often rely on traditional methods that may involve harsh reaction conditions, hazardous reagents, and lengthy reaction times. Future research should prioritize the adoption of green chemistry principles to overcome these limitations.

Promising avenues for exploration include ultrasound-assisted and microwave-assisted synthesis. usask.camdpi.comnih.gov These techniques have been shown to accelerate reaction rates, improve yields, and reduce energy consumption in the synthesis of various thiazole (B1198619) derivatives. cam.ac.ukresearchgate.net The application of these energy-efficient methods to the synthesis of this compound could lead to more environmentally benign and economically viable production processes.

Furthermore, the investigation of biocatalysts, such as chitosan-based hydrogels, presents an exciting frontier for the eco-friendly synthesis of thiazoles. usask.caacs.orgbiotech-asia.org These natural polymer-based catalysts are biodegradable, reusable, and can facilitate reactions under mild conditions, offering a sustainable alternative to conventional catalysts. usask.caacs.org Research into adapting these biocatalytic systems for the synthesis of this compound is a key future direction.

Green Synthesis ApproachPotential Advantages for this compound Synthesis
Ultrasound-Assisted Synthesis Reduced reaction times, increased yields, lower energy consumption. usask.canih.gov
Microwave-Assisted Synthesis Rapid heating, improved reaction rates, potential for solvent-free reactions. mdpi.comcam.ac.ukacs.org
Biocatalysis (e.g., Chitosan) Use of renewable catalysts, mild reaction conditions, biodegradability. usask.caacs.org

Exploration of Novel Biological Targets and Therapeutic Areas

The thiazole nucleus is a well-established pharmacophore present in numerous FDA-approved drugs, exhibiting a wide range of biological activities, including antimicrobial and anticancer effects. nih.govresearchgate.net For this compound, a systematic exploration of its interactions with various biological targets is warranted to uncover its full therapeutic potential.

Initial research should focus on its potential as an anticancer agent . Thiazole derivatives have been shown to target various pathways involved in cancer progression, including the inhibition of enzymes like PI3K/mTOR, tubulin polymerization, and Bcl-2 proteins. acs.orguu.nlresearchgate.net Screening this compound against a panel of cancer cell lines and key oncogenic proteins could reveal novel anticancer activities. dovepress.commdpi.comnih.gov

In the realm of infectious diseases , thiazole-containing compounds have demonstrated potent antibacterial and antifungal properties by inhibiting essential microbial enzymes such as DNA gyrase and 5-lipoxygenase. nih.govacs.org Given the rising threat of antimicrobial resistance, investigating the efficacy of this compound and its derivatives against a broad spectrum of pathogenic bacteria and fungi is a critical area of future research. researchgate.netwikipedia.org

Potential Therapeutic AreaKnown Biological Targets for Thiazole Derivatives
Oncology PI3K/mTOR, Tubulin, Bcl-2 family proteins, VEGFR-2. acs.orguu.nlresearchgate.netmdpi.com
Infectious Diseases DNA gyrase, 5-Lipoxygenase, FabH inhibitors. nih.govacs.orgnih.gov
Inflammatory Diseases Cyclooxygenase (COX) enzymes. rsc.org

Application of Advanced Computational Drug Design Methodologies

To accelerate the discovery and optimization of this compound-based therapeutic agents, the integration of advanced computational drug design methodologies is essential. In silico techniques such as molecular docking and Quantitative Structure-Activity Relationship (QSAR) studies can provide valuable insights into the compound's mechanism of action and guide the rational design of more potent and selective analogs.

Molecular docking simulations can be employed to predict the binding affinity and interaction patterns of this compound with the active sites of various biological targets. uu.nlresearchgate.netresearchgate.net This approach can help in identifying the most promising therapeutic targets and in understanding the key structural features required for effective binding. nih.govmdpi.com

QSAR analysis can be utilized to establish a mathematical relationship between the structural properties of a series of this compound derivatives and their observed biological activities. acs.orgnih.govnih.gov The resulting QSAR models can then be used to predict the activity of novel, unsynthesized compounds, thereby prioritizing the synthesis of the most promising candidates and reducing the reliance on extensive and costly experimental screening. mdpi.com

Investigation of Prodrug Strategies and Nanocarrier Delivery Systems

To enhance the pharmacokinetic properties and therapeutic efficacy of this compound, future research should explore the development of prodrugs and the utilization of nanocarrier delivery systems. These strategies can address potential challenges such as poor solubility, limited bioavailability, and off-target toxicity.

Prodrug strategies involve the chemical modification of the parent compound into an inactive form that is converted to the active drug within the body. For thiazole-containing compounds, this could involve modifications to create thiazolidine (B150603) prodrugs, which can exhibit reduced toxicity and improved delivery characteristics compared to the parent thiol-containing molecules. sci-hub.box

Nanocarrier delivery systems , such as polymeric micelles and liposomes, offer a promising approach for the targeted delivery of therapeutic agents. biotech-asia.orgresearchgate.netnih.gov Encapsulating this compound within these nanosized carriers could improve its solubility, protect it from premature degradation, and facilitate its accumulation at the desired site of action, such as a tumor, thereby enhancing its therapeutic index. uu.nlnih.gov

Potential Role in Materials Science or Catalysis Applications

Beyond its therapeutic potential, the unique electronic and structural properties of the this compound scaffold suggest its potential utility in the fields of materials science and catalysis.

In materials science , thiazole-based polymers have shown promise as n-type semiconductors for applications in organic electronics, including organic field-effect transistors (OFETs) and organic solar cells. nih.govresearchgate.netarizona.edu The incorporation of the this compound unit into conjugated polymer backbones could lead to novel materials with tailored electronic and optical properties. researchgate.netresearchgate.netresearchgate.net The bromine atom also provides a reactive handle for further functionalization and polymerization.

In the field of catalysis , thiazolium salts, which can be derived from the alkylation of the thiazole nitrogen, are well-known precursors to N-heterocyclic carbenes (NHCs). usask.cacam.ac.uk These NHCs are effective organocatalysts for a variety of chemical transformations, including the benzoin (B196080) condensation and the Stetter reaction. acs.orgacs.org The synthesis of novel chiral and achiral thiazolium salts from this compound could lead to the development of new catalysts with unique reactivity and selectivity. usask.cacam.ac.uk Thiazole derivatives can also act as ligands for metal catalysts, influencing their stability and reactivity. nih.gov

Field of ApplicationPotential Role of this compound
Materials Science Monomer for conductive polymers, building block for organic electronic materials. nih.govresearchgate.netarizona.edu
Catalysis Precursor to N-heterocyclic carbene (NHC) organocatalysts, ligand for metal complexes. usask.cacam.ac.uk

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.